2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, and indole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of a methoxyphenol derivative, followed by the formation of an acetohydrazide intermediate. The final step involves the condensation of the acetohydrazide with an indole derivative under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include:
- 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
- 2,4-dibromo-6-methoxyphenol
- 2,6-dibromo-4-methoxyphenylamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of bromine, methoxy, and indole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15Br2N3O4 |
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Molecular Weight |
497.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C18H15Br2N3O4/c1-23-13-6-4-3-5-11(13)16(18(23)25)22-21-15(24)9-27-17-12(20)7-10(19)8-14(17)26-2/h3-8,25H,9H2,1-2H3 |
InChI Key |
KFOAUQMISGPBLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC |
Origin of Product |
United States |
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